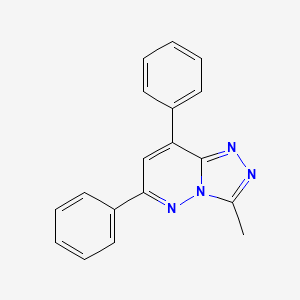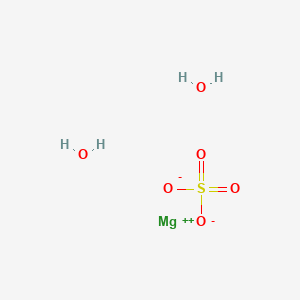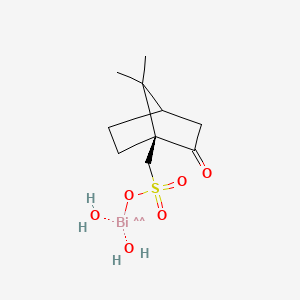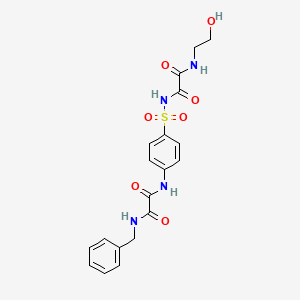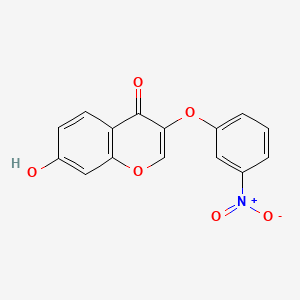
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran core structure with a hydroxy group at the 7th position and a nitrophenoxy group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4H-1-benzopyran-4-one and 3-nitrophenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sulfuric acid or hydrochloric acid.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxy group of 7-hydroxy-4H-1-benzopyran-4-one reacts with the nitrophenol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 7-hydroxy-3-(3-aminophenoxy)-4H-1-benzopyran-4-one.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 7-hydroxy-3-(3-aminophenoxy)-4H-1-benzopyran-4-one.
Substitution: Various substituted benzopyran derivatives.
科学研究应用
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, such as signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: This compound has a methoxy group instead of a nitro group, leading to different chemical and biological properties.
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-hydroxyphenyl)-: The presence of a hydroxy group at the 2nd position of the phenyl ring results in distinct reactivity and applications.
4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxy-:
Uniqueness
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- is unique due to the presence of the nitrophenoxy group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
137988-03-5 |
|---|---|
分子式 |
C15H9NO6 |
分子量 |
299.23 g/mol |
IUPAC 名称 |
7-hydroxy-3-(3-nitrophenoxy)chromen-4-one |
InChI |
InChI=1S/C15H9NO6/c17-10-4-5-12-13(7-10)21-8-14(15(12)18)22-11-3-1-2-9(6-11)16(19)20/h1-8,17H |
InChI 键 |
QLRUHMDJMHCUJH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


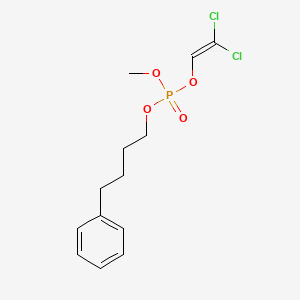
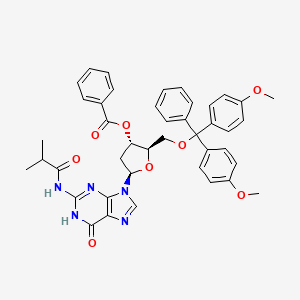
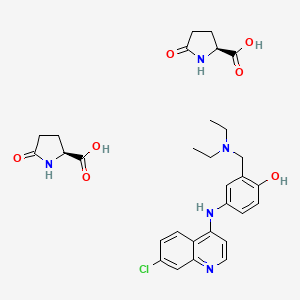

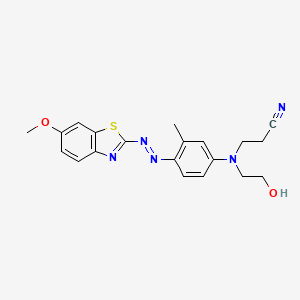
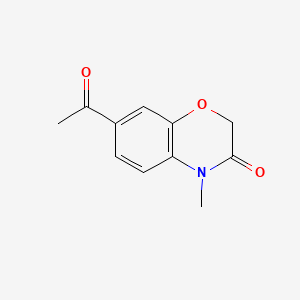
![N,N-bis[(4-chlorophenyl)methyl]-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709234.png)
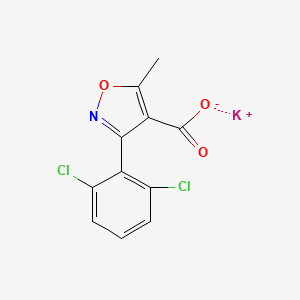
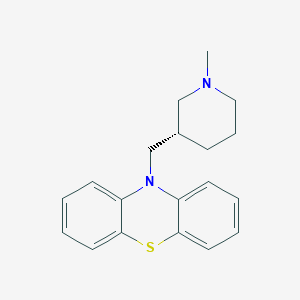
![5-[3-(dimethylamino)propyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12709250.png)
